molecular formula C11H8N4O4 B149447 4-Azidobenzoyloxysuccinimide CAS No. 53053-08-0

4-Azidobenzoyloxysuccinimide

Cat. No.: B149447
CAS No.: 53053-08-0
M. Wt: 260.21 g/mol
InChI Key: LWAVGNJLLQSNNN-UHFFFAOYSA-N
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Description

4-Azidobenzoyloxysuccinimide, also known as this compound, is a useful research compound. Its molecular formula is C11H8N4O4 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoaffinity Labeling in Biological Studies

4-Azidobenzoyloxysuccinimide has been utilized in photoaffinity labeling, a technique important in biological research. For instance, it was employed in the synthesis of photoreactive insulin derivatives for labeling insulin receptor proteins in liver plasma membrane preparations. This application is significant for understanding receptor-ligand interactions and identifying receptor proteins (Yip, Yeung, & Moule, 1980).

Enhancing Understanding of Enzymatic Functions

Another application lies in its use for identifying the binding sites of enzymes. For instance, this compound derivatives were used to study the phenol binding site of UDP-glucuronosyltransferases, which has implications for understanding the enzyme's function and interaction with various substrates (Xiong et al., 2006).

Applications in Cancer Research

In cancer research, derivatives of this compound have been explored for their potential in designing new anticancer drugs. For example, its analogues were synthesized and demonstrated antiproliferative properties in human cancer cell lines, suggesting its utility in the development of novel cancer therapies (Magedov et al., 2007).

Development of New Reagents

This compound is also used in the synthesis of new reagents for specific chemical transformations. An example includes its role in synthesizing novel reagents for Z- to E-alkene isomerization, which is a valuable reaction in organic synthesis (Baag, Kar, & Argade, 2003).

Enhancing Drug Development

Its role extends to the synthesis of potential drug candidates. In a study, it was used in the synthesis of mutual azo prodrugs for inflammatory bowel diseases, contributing to the development of new therapeutic agents (Jilani, Shomaf, & Alzoubi, 2013).

RNA-Protein Cross-Linking

In the field of molecular biology, derivatives of this compound were used for RNA-protein cross-linking within bacterial ribosomal subunits, aiding in the understanding of RNA-protein interactions (Millon et al., 1980).

Mechanism of Action

Target of Action

N-Hydroxysuccinimidyl-4-azidobenzoate, also known as N3-Ph-NHS ester or 4-Azidobenzoyloxysuccinimide, is an aryl azide-based, amine- and photoreactive crosslinker . It is primarily used to modify proteins, nucleic acids, and other biological targets with azides .

Mode of Action

The compound combines an N-hydroxysuccinimide (NHS) ester with a 4-azidobenzoate moiety . The NHS ester forms stable amide bonds with primary amines, which are found in the side chains of lysine residues in proteins or the amino termini of peptides and proteins . The reaction between the NHS ester and an amine is efficient and occurs under mild conditions .

Biochemical Pathways

It is believed to involve the inhibition of pro-inflammatory cytokine production . In vitro studies have highlighted its capability in synthesizing peptides, nucleic acids, and other organic molecules .

Result of Action

The primary result of the action of N-Hydroxysuccinimidyl-4-azidobenzoate is the modification of proteins, nucleic acids, and other biological targets with azides . This enables the synthesis of peptides, nucleic acids, and other organic molecules .

Action Environment

The action of N-Hydroxysuccinimidyl-4-azidobenzoate is influenced by environmental factors such as pH and light. The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . The latter bonding is rapid and non-specific . Reducing agents such as thiols may reduce the azide to amine and should be avoided . Initial manipulations and coupling should be performed under reduced light .

Biochemical Analysis

Biochemical Properties

N-Hydroxysuccinimidyl-4-azidobenzoate is an aryl azide-based, amine- and photoreactive crosslinker . It is used in laboratory settings, enabling the synthesis of peptides, nucleic acids, and other organic molecules . The exact mechanism of action of N-Hydroxysuccinimidyl-4-azidobenzoate remains elusive, but it is believed to involve the inhibition of pro-inflammatory cytokine production .

Cellular Effects

It is used in the synthesis of peptides, nucleic acids, and other organic molecules, suggesting that it may interact with various cellular processes .

Molecular Mechanism

The molecular mechanism of N-Hydroxysuccinimidyl-4-azidobenzoate involves initial reaction coupling via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . This bonding is rapid and non-specific .

Temporal Effects in Laboratory Settings

Its broad applications suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role in the synthesis of peptides, nucleic acids, and other organic molecules, it may interact with various enzymes or cofactors .

Transport and Distribution

Given its role in the synthesis of peptides, nucleic acids, and other organic molecules, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of peptides, nucleic acids, and other organic molecules, it may be directed to specific compartments or organelles .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAVGNJLLQSNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201094
Record name Hydroxysuccinimidyl-4-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53053-08-0
Record name Hydroxysuccinimidyl-4-azidobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53053-08-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxysuccinimidyl-4-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINIMIDYL 4-AZIDOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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